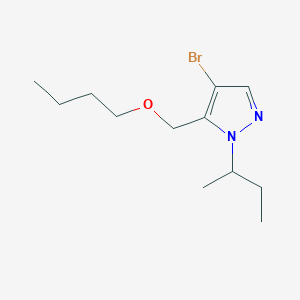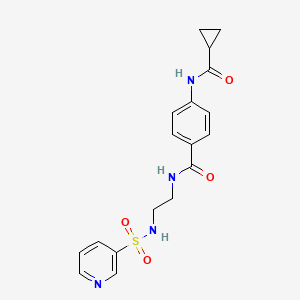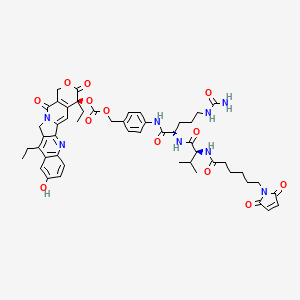
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole involves the inhibition of specific enzymes through the formation of covalent bonds with the active site of the enzyme. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole have been studied extensively. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain. It has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole in lab experiments include its high potency and specificity for specific enzymes, making it an effective tool for studying enzyme activity and inhibition. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for research on 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole. These include studying its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. Additionally, further research is needed to understand its mechanism of action and to develop new methods for its synthesis and handling. Finally, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
In conclusion, 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole is a chemical compound that has shown significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been studied extensively. This compound has shown promise as a therapeutic agent for the treatment of various diseases and as a tool for studying enzyme activity and inhibition. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole involves a series of reactions that require specialized equipment and expertise. The process starts with the reaction of 1-sec-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, which results in the formation of 1-sec-butyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride. This compound is then reacted with sodium bromide and potassium carbonate in the presence of butyl bromide to produce 4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole.
Scientific Research Applications
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. This compound has shown potential as an inhibitor of specific enzymes and has been used to study the mechanism of action of these enzymes. It has also been used to develop new drugs and therapeutic agents for the treatment of various diseases.
properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(butoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O/c1-4-6-7-16-9-12-11(13)8-14-15(12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZNTBHSLWVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1C(C)CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-fluoro-2-[(oxan-3-ylmethyl)amino]benzoate](/img/structure/B2773917.png)
![ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate](/img/structure/B2773920.png)


![Cyclopent-3-en-1-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2773925.png)
![1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2773927.png)

![Ethyl 4-[(2-phenyl-4-quinazolinyl)oxy]benzenecarboxylate](/img/structure/B2773930.png)
![2-Chloro-N-[[5-(trifluoromethyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2773931.png)

